molecular formula C21H23N3O3S B2658369 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole CAS No. 897467-93-5

2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

Cat. No.: B2658369
CAS No.: 897467-93-5
M. Wt: 397.49
InChI Key: POBIBCVEUBOOHU-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole (CAS 897467-93-5) is a benzothiazole-piperazine hybrid compound with a molecular formula of C21H23N3O3S and a molecular weight of 397.49 g/mol . This structural class is recognized as a privileged scaffold in medicinal chemistry, known for its versatile biological activities and significant potential in drug discovery . The benzothiazole core enables diverse interactions with biological targets, while the 2,3-dimethoxybenzoyl-piperazine moiety is a known pharmacophore for high-affinity ligands of central nervous system receptors, particularly dopamine D3 receptors . Compounds featuring this specific piperazine substitution have been investigated as highly selective dopamine D3 antagonists, making them valuable research tools for studying addiction, neuropsychiatric disorders, and Parkinson's disease . Beyond neuroscience, benzothiazole derivatives demonstrate a broad spectrum of research applications. They have shown promising antitumor properties and are being explored as potential anti-infective agents . The planar structure of the benzothiazole ring facilitates π-π stacking interactions, which is crucial for its role in amyloid imaging agents and its ability to intercalate with nucleic acids . This product is supplied for research purposes to support investigations in these areas. As with all compounds of this class, researchers are encouraged to conduct thorough structure-activity relationship (SAR) studies to elucidate its specific mechanism of action and therapeutic potential . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14-7-8-16-18(13-14)28-21(22-16)24-11-9-23(10-12-24)20(25)15-5-4-6-17(26-2)19(15)27-3/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBIBCVEUBOOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 2,3-dimethoxybenzoic acid with piperazine to form the intermediate 2,3-dimethoxybenzoylpiperazine. This intermediate is then reacted with 6-methyl-1,3-benzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an

Biological Activity

The compound 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and comparisons with similar compounds.

Chemical Structure and Properties

2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is characterized by a unique structural configuration that includes a benzothiazole moiety and a piperazine ring with a dimethoxybenzoyl group. This structural complexity contributes to its biological activity.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(piperazin-1-yl)benzothiazoleLacks the dimethoxybenzoyl groupSimilar antimicrobial properties but different pharmacokinetics
2-[4-(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneContains a triazole ringExhibits antimicrobial and anticancer activities but varies in potency and mechanism
2-(4-methylpiperazin-1-yl)-N-(benzothiazol-2-yl)acetamideLacks methyl substitution on the benzothiazole ringInvestigated for similar biological effects

Research indicates that 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in microbial growth and cancer cell proliferation. The compound may disrupt bacterial cell wall synthesis and interfere with signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes that are essential for the survival of both bacterial and cancer cells. This inhibition leads to reduced proliferation rates in various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. For example:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung carcinoma), and H1299 (lung cancer).
  • Results : Significant reduction in cell viability was observed at concentrations ranging from 1 to 4 µM.

Case Study: Efficacy Against Cancer Cells

A study reported that at concentrations of 1, 2, and 4 μM, the compound exhibited apoptosis-promoting effects and induced cell cycle arrest similar to established anticancer agents. Western blot analysis confirmed these findings by showing alterations in protein expression associated with apoptosis pathways.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, showcasing its potential as an antibacterial agent. The mechanism likely involves disrupting bacterial metabolic pathways essential for growth.

Comparative Efficacy

In comparison with structurally similar compounds, 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole shows enhanced potency against certain pathogens due to its unique structural features which improve binding affinity to target sites.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (from )
  • Structure : Contains a pyrazoline ring fused to the benzothiazole core, with a 4-methoxyphenyl and phenyl substituent.
  • Synthesis: Synthesized via condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol .
  • Pharmacology: Pyrazoline derivatives are noted for antitumor (e.g., inhibition of tubulin polymerization) and antidepressant activities .
Compound B : 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole (CAS 38985-69-2, from )
  • Structure : Features an isothiocyanate (-NCS) group at the 4-position of the phenyl ring attached to the benzothiazole.
  • Properties : Molecular formula C15H10N2S2; molecular weight 282.38 g/mol. The isothiocyanate group enhances reactivity, making it a candidate for covalent binding to biological targets (e.g., enzymes or receptors) .
Target Compound : 2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
  • Structure : Piperazine ring substituted with 2,3-dimethoxybenzoyl group; benzothiazole core with a 6-methyl substituent.
  • Hypothesized Advantages :
    • The piperazine moiety may improve solubility and CNS penetration compared to pyrazoline or isothiocyanate derivatives.
    • Dimethoxy groups on the benzoyl ring could enhance π-π stacking interactions with aromatic residues in enzyme active sites.

Pharmacological and Physicochemical Comparison

Parameter Compound A Compound B Target Compound
Molecular Formula C25H22N4OS C15H10N2S2 C21H24N4O3S (calculated)
Molecular Weight 426.53 g/mol 282.38 g/mol 412.51 g/mol (calculated)
Key Functional Groups Pyrazoline, methoxyphenyl Isothiocyanate, methyl Piperazine, dimethoxybenzoyl
Reported Activities Antitumor, antidepressant Not specified (reactivity) Hypothesized: CNS modulation
Synthetic Route Condensation in ethanol Not detailed Likely involves piperazine acylation

Q & A

Q. How should researchers optimize reaction conditions to improve yield and scalability while minimizing by-products?

  • Methodology :
  • DOE : Vary temperature, solvent (e.g., acetonitrile vs. DMF), and catalyst loading.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted benzoyl chloride).
  • Green Chemistry : Replace toxic solvents with PEG-400 or cyclopentyl methyl ether. Pilot-scale reactions (10 g) validate scalability .

Notes

  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding studies).
  • Advanced Tools : Leverage ICReDD’s computational-experimental feedback loop for reaction optimization .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies.

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